molecular formula C6H10O2 B147855 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane CAS No. 134706-40-4

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Cat. No.: B147855
CAS No.: 134706-40-4
M. Wt: 114.14 g/mol
InChI Key: OUDLHUZYYGMZHL-UHFFFAOYSA-N
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Description

Structural Classification and Systematic Nomenclature within Bicyclic Frameworks

Bicyclic compounds are molecules that feature two fused or bridged rings. Their systematic nomenclature, governed by IUPAC rules, provides a precise description of their structure. The parent carbocyclic scaffold for the title compound is bicyclo[3.1.0]hexane. nih.govchemspider.com

The name is deconstructed as follows:

Bicyclo : Indicates a bicyclic system.

[3.1.0] : These numbers, enclosed in brackets, denote the lengths of the paths connecting the two bridgehead atoms (the atoms shared by both rings). In this case, there are three carbons on one side, one carbon on the second side, and zero carbons directly connecting the bridgeheads. nih.gov

Hexane : Specifies that the total number of atoms in the bicyclic system is six. nih.gov

PropertyBicyclo[3.1.0]hexane
Molecular Formula C₆H₁₀
Molar Mass 82.14 g/mol
CAS Number 285-58-5
Synonyms Norsabinane, Northujane

Data sourced from PubChem and NIST WebBook. nih.govnist.gov

When carbon atoms in the ring are replaced by heteroatoms, the nomenclature is modified to indicate their identity and position. The parent heterocyclic system for the title compound is 3,6-dioxabicyclo[3.1.0]hexane . Here, "dioxa" signifies the presence of two oxygen atoms, and the locants "3" and "6" specify their positions within the bicyclic framework, replacing carbon atoms at those locations. nih.gov This specific structure is also commonly known as 3,4-epoxytetrahydrofuran. nih.govchemscene.com

Finally, the title compound, 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane , includes two methyl groups as substituents. The "2,2-Dimethyl" prefix indicates that both methyl groups are attached to the second atom of the bicyclic system.

Property3,6-Dioxabicyclo[3.1.0]hexaneThis compound
Molecular Formula C₄H₆O₂C₆H₁₀O₂
Molar Mass 86.09 g/mol 114.14 g/mol
CAS Number 285-69-8134706-40-4
Synonym 3,4-EpoxytetrahydrofuranN/A

Data sourced from PubChem and Sigma-Aldrich. nih.gov

Chemical Significance of Oxirane and Fused Tetrahydrofuran (B95107) Moieties in Organic Synthesis

The structure of this compound incorporates two critical heterocyclic moieties: an oxirane ring and a tetrahydrofuran ring.

Oxirane (Epoxide) : The three-membered ring containing an oxygen atom is known as an oxirane. This functional group is of great importance in organic synthesis. Due to significant angle strain, the oxirane ring is highly reactive and susceptible to ring-opening reactions initiated by a wide range of nucleophiles. This reactivity makes epoxides versatile synthetic intermediates for introducing new functional groups and building molecular complexity. researchgate.net

Tetrahydrofuran (THF) : The five-membered ring containing an oxygen atom is a tetrahydrofuran moiety. THF is a common structural motif in many natural products and biologically active molecules. wikipedia.org As a compound itself, tetrahydrofuran is a widely used polar aprotic solvent in both laboratory and industrial settings due to its ability to dissolve a broad range of compounds and its relative stability. wikipedia.orgnih.gov It is also a precursor for the synthesis of polymers like polytetrahydrofuran. ontosight.ai

The fusion of these two rings in the 3,6-dioxabicyclo[3.1.0]hexane framework creates a molecule with the combined features of both systems. The inherent strain of the oxirane ring is maintained, making the molecule a reactive intermediate, while the more stable THF portion provides a defined structural scaffold.

Overview of Current Research Trajectories for Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane framework is a prominent structural motif in numerous natural products and serves as a valuable building block in medicinal chemistry. Current research often leverages the rigid and conformationally constrained nature of this scaffold.

Medicinal Chemistry : By incorporating the bicyclo[3.1.0]hexane core, chemists can design molecules with well-defined three-dimensional shapes. This conformational restriction is a powerful strategy for developing selective ligands for biological targets such as G protein-coupled receptors. For example, derivatives have been synthesized as selective ligands for the histamine (B1213489) H₃ and adenosine (B11128) A₃ receptors, demonstrating the utility of this scaffold in creating potent and target-specific therapeutic agents. mdpi.commdpi.com

Synthetic Methodologies : The development of novel and efficient synthetic routes to access substituted bicyclo[3.1.0]hexane derivatives is an active area of research. Methodologies such as metal-mediated cyclopropanation, domino reactions, and various cycloaddition strategies are continually being refined to allow for the construction of these complex, sp³-rich ring systems. researchgate.net

Natural Product Synthesis : The bicyclo[3.1.0]hexane unit is found in a variety of natural products with interesting biological activities. Research is ongoing to synthesize these natural products and their analogs to study their properties and potential applications. For instance, the related 3,6-dioxabicyclo[3.1.0]hexane moiety is a key feature of emeriones, a family of highly methylated polyketides isolated from the fungus Emericella nidulans. researchgate.net

Contextualizing this compound within the Broader Class of Cyclic Ethers

Cyclic ethers are heterocyclic compounds containing one or more oxygen atoms within a ring structure. They range from simple, unstrained rings like tetrahydrofuran to more complex polycyclic systems. wikipedia.org

This compound belongs to the class of bicyclic ethers. Its structure is distinguished by the fusion of two different types of cyclic ethers: the three-membered, highly strained oxirane ring and the five-membered, more stable tetrahydrofuran ring. This fusion creates a unique chemical entity that is fundamentally different from its monocyclic constituents.

While simple ethers like THF are primarily valued for their solvent properties and general stability, the inclusion of the reactive epoxide ring transforms the bicyclo[3.1.0]hexane derivative into a valuable synthetic intermediate. The defined stereochemistry and rigidity of the bicyclic system, combined with the latent reactivity of the epoxide, make it a useful building block for constructing more complex molecules, as seen in the synthesis of certain natural product analogs. Its structure represents a specific and functionalized member of the diverse family of cyclic ethers, bridging the gap between simple heterocyclic scaffolds and complex natural product functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)5-4(8-5)3-7-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDLHUZYYGMZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dimethyl 3,6 Dioxabicyclo 3.1.0 Hexane and Its Derivatives

Direct Epoxidation Routes to the 3,6-Dioxabicyclo[3.1.0]hexane Core

The most straightforward approach to the 3,6-dioxabicyclo[3.1.0]hexane skeleton involves the direct epoxidation of a corresponding dihydrofuran precursor. This method's efficacy is largely dependent on the choice of the epoxidizing agent and the ability to control the stereochemical outcome.

Mechanistic Investigations of Epoxidizing Agents (e.g., m-CPBA) on Dihydrofuran Precursors

The epoxidation of alkenes, including dihydrofuran systems, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a well-established transformation. The reaction is understood to proceed through a concerted mechanism, often referred to as the "butterfly mechanism". In this process, the peroxy acid delivers an oxygen atom to the double bond in a single, concerted step.

The key steps of the mechanism are as follows:

The peroxy acid approaches the plane of the dihydrofuran double bond.

A peroxy oxygen atom forms a bond with both carbons of the double bond simultaneously.

The weak O-O bond of the peroxy acid cleaves.

The proton of the peroxy acid is transferred to the carbonyl oxygen of the newly formed m-chlorobenzoic acid.

This concerted nature ensures that the reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the resulting epoxide. For a planar molecule like 2,2-dimethyl-2,5-dihydrofuran, the epoxidizing agent can approach from either the top (syn) or bottom (anti) face of the double bond, leading to potential diastereomers if other stereocenters are present on the dihydrofuran ring.

Stereochemical Control and Regioselectivity in Epoxide Formation

Achieving stereochemical control is paramount when synthesizing specific isomers of substituted 3,6-dioxabicyclo[3.1.0]hexane derivatives. The facial selectivity of the epoxidation of dihydrofuran precursors is influenced by several factors, primarily steric hindrance and the presence of directing groups.

In the case of 2,2-dimethyl-2,5-dihydrofuran, the gem-dimethyl group at the C2 position does not impart any facial bias to the planar double bond. However, if a substituent is present at the C5 position, it can exert significant steric influence. Generally, the epoxidizing agent will preferentially attack the less hindered face of the double bond. For instance, a bulky substituent at C5 would direct the incoming m-CPBA to the opposite face of the ring.

Cyclopropanation and Annulation Reactions Leading to the Bicyclo[3.1.0]hexane Skeleton

An alternative strategy to construct the bicyclo[3.1.0]hexane framework involves the formation of the cyclopropane (B1198618) ring onto a pre-existing furan (B31954) or dihydrofuran ring system through cyclopropanation or annulation reactions.

Metal-Catalyzed Intramolecular Cyclopropanation (e.g., Rhodium-Catalyzed)

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which can then undergo intramolecular cyclopropanation with a suitably positioned double bond. To synthesize the 3,6-dioxabicyclo[3.1.0]hexane core via this method, a precursor containing a diazo functionality and a dihydrofuran moiety tethered together would be required.

The catalytic cycle typically involves:

Reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate.

Intramolecular attack of the double bond on the electrophilic carbene carbon.

Ring closure to form the cyclopropane ring and regeneration of the rhodium(II) catalyst.

The stereoselectivity of this process is often influenced by the structure of the rhodium catalyst's ligands. Chiral ligands can induce high levels of enantioselectivity. While specific examples for the synthesis of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane using this method are not extensively documented, rhodium-catalyzed cyclopropanation is a powerful tool for the synthesis of related bicyclo[3.1.0]hexane systems. For instance, the diastereoselective intermolecular rhodium-catalyzed cyclopropanation of furans and other heterocycles has been reported. nih.gov

Sulfonium (B1226848) Ylide Mediated Cyclopropanation for Chiral Adducts

The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds, known as the Corey-Chaykovsky reaction, is a classic method for cyclopropanation. This methodology can be adapted to dihydrofuran systems. For the synthesis of the 3,6-dioxabicyclo[3.1.0]hexane core, a dihydrofuranone precursor would react with a sulfur ylide.

The mechanism involves the initial 1,4-conjugate addition of the sulfur ylide to the enone system to form a betaine (B1666868) intermediate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium group, leading to a ring closure that forms the cyclopropane ring and eliminates a sulfide.

The use of chiral sulfonium ylides allows for the asymmetric synthesis of cyclopropane derivatives. By employing camphor-derived sulfur ylides, for example, it is possible to achieve high diastereoselectivity and enantioselectivity in the formation of substituted dihydrofurans. sioc.ac.cn The stereochemical outcome is dictated by the facial selectivity of the initial Michael addition and the subsequent ring closure.

Below is a table summarizing the results of the diastereoselective and enantioselective synthesis of highly substituted dihydrofurans using a camphor-derived sulfur ylide, which serves as a model for the potential stereochemical control achievable in the synthesis of related bicyclic systems. sioc.ac.cn

EntryRYield (%)dr (trans/cis)ee (%) (trans)
1Ph85>95:594
24-MeC₆H₄82>95:595
34-FC₆H₄88>95:592
44-ClC₆H₄90>95:593
52-Thienyl75>95:588
6n-Pr6592:890

Data adapted from studies on the synthesis of dihydrofuran derivatives using chiral sulfonium ylides. sioc.ac.cn

Stereoselective Annulation Strategies for Fused Bicyclic Epoxides

Annulation strategies provide a powerful means to construct fused ring systems in a stereocontrolled manner. For the synthesis of the 3,6-dioxabicyclo[3.1.0]hexane core, a stereoselective annulation could involve the reaction of a functionalized dihydrofuran with a reagent that delivers the remaining atoms of the cyclopropane ring in a single, concerted or sequential process.

One such strategy involves a tandem Michael addition followed by an intramolecular Johnson-Corey-Chaykovsky reaction. This approach has been successfully employed for the synthesis of fused bicyclic epoxides and aziridines. In this method, a nucleophile adds to an α,β-unsaturated system, and the resulting enolate then participates in an intramolecular cyclization with a tethered electrophile.

The stereoselectivity of the annulation is controlled by the facial selectivity of the initial Michael addition and the geometry of the subsequent ring-closing step. The use of chiral reagents or catalysts can lead to the formation of enantiomerically enriched products. For example, gold-catalyzed asymmetric cycloaddition reactions have been shown to produce furan-fused bicyclic heterocycles with excellent diastereo- and enantioselectivity. researchgate.netrsc.org

Derivatization from Pre-formed Bicyclic Precursors

Once the core bicyclo[3.1.0]hexane structure is formed, it can be subjected to various chemical modifications to generate a library of derivatives. This includes direct functional group transformations on the scaffold, modular assembly of analogues, and specific named reactions like the Williamson ether synthesis in related systems.

The inherent reactivity of the functional groups on the this compound scaffold allows for a variety of chemical transformations. While specific examples on the parent compound are not extensively detailed in the surveyed literature, the chemistry of related bicyclic systems provides insight into potential synthetic pathways. For instance, the cyclopropane ring is susceptible to fragmentation strategies, such as treatment with bromine followed by reductive dehalogenation, which has been used in the synthesis of complex natural products. nih.gov Furthermore, bicyclic ketones can undergo rearrangements, like the Cargill rearrangement, to produce different ring systems. nih.gov These principles suggest that the dioxabicyclo[3.1.0]hexane core can serve as a template for generating structural diversity through controlled ring-opening or rearrangement reactions.

Modular synthesis provides an efficient route to analogues and homologs of the target scaffold. A notable example is the synthesis of the nitrogen analogue, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a key component in several antiviral medications. researchgate.netresearchgate.net This synthesis is achieved through a multi-step process that utilizes an intramolecular cyclopropanation of an alpha-diazoacetate catalyzed by Ru(II), followed by the Gabriel synthesis to introduce the nitrogen atom. researchgate.netresearchgate.net This approach allows for the gram-scale production of the aza-analogue from 3-methyl-2-butenol in seven steps. researchgate.netresearchgate.net

Similarly, homologs such as 2,8-dioxabicyclo[3.3.1]nonane derivatives have been synthesized through a modular reaction between various flavylium (B80283) salts and different nucleophiles. mdpi.com This method allows for the systematic design of a series of compounds to explore structure-activity relationships, particularly for applications like hLDHA inhibition. mdpi.com The yields of these reactions are influenced by the electronic nature of the substituents on the starting materials. mdpi.com

Table 1: Synthesis of (±)-2,8-Dioxabicyclo[3.3.1]nonane Derivatives

Flavylium Salt PrecursorNucleophileResulting Derivative ClassYield Range (%)Reference
Substituted Flavylium Salts (27-35)Phloroglucinol (36)Derivatives with Phloroglucinol Moiety22-64 mdpi.com
Substituted Flavylium Salts (27-35)4-Hydroxycoumarin (37)Derivatives with 4-Hydroxycoumarin Moiety54-81 mdpi.com
Substituted Flavylium Salts (27-35)4-hydroxy-6-phenyl-5,6-dihydro-2H-pyran-2-one (39)Derivatives with Pyrone-type Moiety14-45 mdpi.com

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, has been investigated for the formation of related bicyclic ether structures. youtube.comyoutube.com A study on the reaction between the sodium salt of methyl mandelate (B1228975) and methyl α-bromophenylacetate aimed to synthesize a precursor for cis-1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione. arkat-usa.org However, the reaction did not proceed as expected, yielding cis-dimethyl 2,3-diphenyloxirane-2,3-dicarboxylate as a major product alongside the anticipated ether. arkat-usa.org

Further analysis revealed the formation of methyl phenylacetate (B1230308) and methyl phenylglyoxylate, suggesting a parallel redox process to the main Williamson ether synthesis pathway. arkat-usa.org The proposed mechanism involves an initial α-elimination from the α-bromoester to form an α-oxo-carbene. arkat-usa.org This intermediate then undergoes a hydride transfer from the methyl mandelate salt, leading to the observed oxidation and reduction products. arkat-usa.org This unexpected course highlights the complexity of applying standard synthetic methods to intricate molecular scaffolds. arkat-usa.org

Table 2: Products from the Reinvestigated Williamson Ether Synthesis

ProductFormation PathwayReference
Expected Ether Product (precursor to the bicyclic dione)Williamson Ether Synthesis (SN2) arkat-usa.org
cis-Dimethyl 2,3-diphenyloxirane-2,3-dicarboxylateRedox Process (Oxidation Product) arkat-usa.org
Methyl PhenylacetateRedox Process (Reduction Product) arkat-usa.org
Methyl PhenylglyoxylateRedox Process (Oxidation Product) arkat-usa.org

Chemoenzymatic and Biocatalytic Approaches to Chiral Derivatives

Biocatalysis has become an established and powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. nih.govethernet.edu.et Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, are particularly valuable for creating optically active derivatives of the this compound scaffold. entrechem.com

A key biocatalytic method applicable to these systems is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). thieme-connect.de These flavoprotein-dependent enzymes utilize a C4a-peroxyflavin intermediate, an enzymatic analogue of a peracid, to oxidize cyclic ketones into their corresponding chiral lactones. thieme-connect.de This reaction is highly valuable for producing chiral building blocks. For instance, the enzymatic oxidation of a racemic cyclic ketone has been employed to produce methyl 2-{4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl}acetate, a valuable chiral intermediate, with high optical purity. thieme-connect.de Enzymes like cyclohexanone (B45756) monooxygenase from Acinetobacter calcoaceticus (CHMOAcineto) are effective catalysts for such transformations, converting prochiral cyclohexanones into optically active ε-caprolactones. thieme-connect.de

Table 3: Chemoenzymatic Synthesis of Chiral Derivatives

Reaction TypeEnzyme ClassSubstrate TypeProductSignificanceReference
Baeyer-Villiger OxidationBaeyer-Villiger Monooxygenases (BVMOs)Racemic Cyclic KetoneMethyl 2-{4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl}acetateValuable chiral building block thieme-connect.de
Asymmetric Conjugate ReductionEne-reductasesProchiral Vinyl SulfidesChiral SulfidesEnantioselective construction of C(sp3)-S bonds nih.gov

Reactivity and Advanced Reaction Mechanisms of 2,2 Dimethyl 3,6 Dioxabicyclo 3.1.0 Hexane

Ring-Opening Reactions and Associated Mechanistic Pathways

The high ring strain of the epoxide moiety in 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane makes it susceptible to ring-opening reactions initiated by both nucleophiles and acids. These reactions are fundamental to its synthetic utility, allowing for the introduction of a variety of functional groups.

Nucleophilic Ring-Opening of the Epoxide Moiety

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a classic S(_N)2 mechanism. libretexts.org This pathway involves a backside attack by a nucleophile on one of the electrophilic carbons of the epoxide ring. For an asymmetrical epoxide, the nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.org

Acid-Catalyzed Ring-Opening Pathways

In the presence of an acid catalyst, the ring-opening mechanism shifts from a pure S(_N)2 to a pathway with significant S(_N)1 character. libretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a highly reactive oxonium ion and a much better leaving group (a hydroxyl group). This protonation weakens the C-O bonds of the epoxide.

The subsequent nucleophilic attack occurs at the carbon atom that can best accommodate a partial positive charge. libretexts.org In the transition state, the C1 bridgehead carbon is more substituted (tertiary) than the C5 carbon (secondary), and is thus better able to stabilize the developing positive charge. Consequently, under acidic conditions, the nucleophile will preferentially attack the C1 carbon. This regioselectivity is opposite to that observed in base-catalyzed ring-opening. The reaction still proceeds with a net inversion of configuration at the site of attack, yielding a trans-product. The process is analogous to the Lewis acid-catalyzed ring-opening of similar bicyclic epoxides like cyclopentene (B43876) oxide. thieme-connect.com

Regioselectivity and Stereoselectivity in Ring Cleavage

The regioselectivity of the ring cleavage of this compound is critically dependent on the reaction conditions, a hallmark of asymmetric epoxide reactivity.

Under basic/nucleophilic conditions (S(_N)2): Attack occurs at the less substituted C5 carbon.

Under acidic conditions (S(_N)1-like): Attack occurs at the more substituted C1 carbon.

In both mechanistic pathways, the reaction is stereoselective, resulting in an inversion of configuration at the carbon atom undergoing nucleophilic attack. This leads to the formation of products with a trans relationship between the incoming nucleophile and the hydroxyl group formed from the epoxide oxygen. The challenges in achieving high regio- and stereoselectivity in the nucleophilic ring-opening of complex bicyclic systems are well-documented, with outcomes being sensitive to the specific nucleophile, solvent, and temperature used. rsc.org

ConditionMechanismSite of AttackRegioselectivityStereochemistry
Basic (e.g., RO⁻) S(_N)2Less substituted carbonC5Inversion (trans product)
Acidic (e.g., H₃O⁺) S(_N)1-likeMore substituted carbonC1Inversion (trans product)

Cycloaddition Reactions Involving the Oxirane Ring

The strained oxirane ring of this compound can also participate in cycloaddition reactions, serving as a two-atom component to form larger rings.

[2+1] Cycloadditions

[2+1] cycloaddition reactions involving an epoxide as the two-atom component are a known class of reactions, for example, with carbenes or related species. However, specific studies detailing [2+1] cycloaddition reactions for this compound or its parent compound are not extensively reported in the literature. Theoretically, the reaction with a carbene could lead to the formation of an oxonium ylide intermediate, which could then undergo subsequent rearrangements.

Coupling Reactions with Carbon Dioxide for Cyclic Carbonate Formation

The cycloaddition of carbon dioxide (CO₂) to epoxides is a highly valuable, atom-economical reaction for the synthesis of five-membered cyclic carbonates. mdpi.comnih.gov This reaction has been studied for the parent compound, cis-3,6-dioxabicyclo[3.1.0]hexane. mdpi.comresearchgate.net The process is typically catalyzed by various systems, including organocatalysts and metal complexes. d-nb.info

A plausible mechanism, for instance using a binary catalyst system like 2-(1H-1,2,4-triazol-3-yl)phenol (CAT-1) and a nucleophilic cocatalyst such as tetrabutylammonium (B224687) iodide (nBu₄NI), involves several steps. mdpi.com First, the catalyst activates the epoxide through hydrogen bonding. The iodide cocatalyst then performs an S(_N)2 attack on one of the epoxide carbons, opening the ring. This is followed by the insertion of CO₂ into the resulting alkoxide, and a final intramolecular S(_N)2 reaction displaces the iodide and closes the five-membered carbonate ring. mdpi.com

Epoxide SubstrateCatalyst SystemTemp. (°C)Pressure (bar CO₂)Time (h)ProductYield (%)Ref.
cis-3,6-Dioxabicyclo[3.1.0]hexaneCAT-1 / nBu₄NI701012(3aR,7aS)-Tetrahydrofuro[3,4-d] rsc.orgdoi.orgdioxol-2-one85 mdpi.com
cis-3,6-Dioxabicyclo[3.1.0]hexaneCaI₂ / L10e905048(3aR,7aS)-Tetrahydrofuro[3,4-d] rsc.orgdoi.orgdioxol-2-one88 doi.org
cis-3,6-Dioxabicyclo[3.1.0]hexaneDinuclear Co Complex1001024(3aR,7aS)-Tetrahydrofuro[3,4-d] rsc.orgdoi.orgdioxol-2-one98 rsc.org

Transformations Involving Radical Intermediates

The formation of bicyclic ethers, including structures analogous to this compound, is a known pathway in the radical-mediated oxidation of hydrocarbons and other cyclic ethers. osti.govorganic-chemistry.org These reactions typically proceed through peroxy and hydroperoxyalkyl radical intermediates.

During low-temperature oxidation, an alkyl radical (R•), which can be formed from a parent molecule, reacts with molecular oxygen (O₂) to generate an alkylperoxy radical (ROO•). organic-chemistry.org This peroxy radical can then undergo intramolecular hydrogen abstraction, a process known as isomerization, to form a hydroperoxy-substituted carbon-centered radical, commonly referred to as a QOOH radical. organic-chemistry.orgambeed.com

The stereochemistry of the peroxy radical can significantly influence which QOOH isomerization pathways are possible and their relative rates. nih.gov The formation of subsequent cyclic ether products is highly dependent on the structure of the intermediate QOOH radical. For instance, studies on the oxidation of 2,2,5,5-tetramethyltetrahydrofuran (B83245) have shown the formation of 2,2,4,4-tetramethyl-3,6-dioxabicyclo[3.1.0]hexane, a structurally similar compound, through such radical pathways. osti.gov

The QOOH radical is a critical intermediate whose fate determines the subsequent reaction pathways. One of its key unimolecular decomposition routes is a chain-propagating step that leads to the formation of a cyclic ether and a hydroxyl radical (•OH). osti.govorganic-chemistry.org This decomposition involves the concerted scission of the weak O-O bond in the hydroperoxy group and the formation of a new C-O bond between the carbon-bound oxygen atom and the carbon bearing the unpaired electron. osti.gov

This cyclization process is a general and important pathway in low-temperature combustion and atmospheric chemistry. ambeed.com For example, the decomposition of QOOH radicals derived from 2-methyloxetane (B110119) has been computationally shown to form bicyclic ethers such as 1-methyl-2,5-dioxabicyclo[2.1.0]pentane. researchgate.netresearchgate.net This demonstrates the plausibility of forming the strained 3,6-dioxabicyclo[3.1.0]hexane ring system through the decomposition of a suitable hydroperoxy radical precursor derived from a larger cyclic ether.

Rearrangement Reactions and Isomerizations

Direct studies on the rearrangement and isomerization reactions of this compound are not extensively documented in the chemical literature. However, the formation of the core 3,6-dioxabicyclo[3.1.0]hexane structure is a key feature in the biosynthesis of natural products like emeriones A-C, which are isolated from the fungus Emericella nidulans. acs.org The biosynthesis is proposed to involve a Payne rearrangement to generate the bicyclic epoxide moiety, highlighting that rearrangement reactions can be a viable pathway to construct this framework. acs.org

Furthermore, related bicyclic systems are known to undergo transformations. For example, certain bicyclo[3.1.0]hexenones undergo photochemical rearrangements. While the reactivity is dictated by the ketone functionality, it suggests the general capacity of the bicyclo[3.1.0]hexane skeleton to participate in rearrangement processes.

Reactions at the Dimethyl Moiety and Peripheral Functionalization

Specific research detailing reactions at the gem-dimethyl group or other peripheral functionalizations of this compound is limited. The chemical reactivity of the molecule is overwhelmingly dominated by the strained epoxide-like ring. The gem-dimethyl group on the cyclopropane (B1198618) ring consists of primary hydrogens and is generally considered to be relatively inert to many chemical transformations, especially when compared to the highly reactive epoxide.

Consequently, the primary focus of reactivity studies on this class of compounds has been on the ring-opening of the epoxide moiety, as discussed in the context of CO₂ fixation (Section 3.2.2.2). This ring-opening represents the most facile and synthetically useful transformation of the molecule, overshadowing potential reactions at the less reactive dimethyl-substituted cyclopropane portion of the structure.

Stereochemical Aspects of 2,2 Dimethyl 3,6 Dioxabicyclo 3.1.0 Hexane Chemistry

Conformational Analysis and Ring Puckering Dynamics

The conformational behavior of the bicyclo[3.1.0]hexane ring system is fundamental to understanding its reactivity. For the parent compound, 3,6-dioxabicyclo[3.1.0]hexane, studies using far-infrared and Raman spectroscopy have provided significant insights into its structure and rigidity. aip.orgbwise.kraip.org Unlike the parent hydrocarbon, bicyclo[3.1.0]hexane, which displays multiple ring-puckering transitions, spectroscopic analyses of 3,6-dioxabicyclo[3.1.0]hexane did not detect any such transitions. aip.orgaip.org This suggests that the molecule is conformationally rigid. Further analysis of its far-infrared spectrum indicates that the ring-puckering potential function has only a single minimum, which implies the existence of a single stable conformation. capes.gov.br Microwave spectroscopy studies have also been employed to determine the structural parameters of the 3,6-dioxabicyclo[3.1.0]hexane core. ifpan.edu.pl

Table 1: Vibrational Frequencies for Bicyclo[3.1.0]hexane Analogs

CompoundRing-Twisting Mode (cm⁻¹)Ring-Rocking Mode (cm⁻¹)Puckering Transitions Observed
Bicyclo[3.1.0]hexane~300~390Yes
3-Oxabicyclo[3.1.0]hexane~300~390Yes
6-Oxabicyclo[3.1.0]hexane~300~390Yes
3,6-Dioxabicyclo[3.1.0]hexane~300~390No aip.org

Diastereoselective and Enantioselective Synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Derivatives

The stereocontrolled synthesis of the 3,6-dioxabicyclo[3.1.0]hexane framework is crucial for its application in total synthesis and drug discovery. Several methods have been developed for the diastereoselective and enantioselective construction of its derivatives.

A notable application is in the total synthesis of the fungal metabolites emeriones A, B, and C, which feature a propenyl-substituted dioxabicyclo[3.1.0]hexane system. nih.govresearchgate.net The asymmetric, bioinspired synthesis of these complex natural products involves the construction of the key bicyclic fragment via a ring-closure onto an oxidized acetal (B89532) to form the epoxide. nih.govescholarship.orgchemistryviews.org This strategy allows for the enantioselective preparation of the core structure, which is then elaborated through a series of reactions, including an 8π/6π electrocyclization cascade, to yield the final natural products. nih.govchemrxiv.org

Other synthetic strategies have focused on intramolecular cyclization reactions. For instance, Mn(III)-mediated oxidative cyclization of specific acetoacetate (B1235776) derivatives can produce substituted 3-oxabicyclo[3.1.0]hexan-2-ones with excellent diastereocontrol, achieving a diastereomeric ratio of 22:1. acs.org Another powerful method is the intramolecular Darzens reaction of 2-halomalonate derivatives, which yields functionalized 2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamides. researchgate.net

Furthermore, radical cyclopropanation provides an alternative route. A cooperative catalyst system involving Cu(I) and a chiral secondary amine enables the asymmetric intramolecular radical α-cyclopropanation of aldehydes to construct enantioenriched bicyclo[3.1.0]hexanes bearing vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. nih.gov Convergent strategies, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes, have also been developed to access substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. rsc.orgrsc.orgresearchgate.net

Table 2: Examples of Stereoselective Syntheses of Bicyclo[3.1.0]hexane Derivatives

Reaction TypeKey Reagents/CatalystStereochemical OutcomeReference
Mn(III)-mediated oxidative cyclizationMn(OAc)₃, Cu(OAc)₂Diastereomeric Ratio (d.r.) 22:1 acs.org
Intramolecular Darzens ReactionOrganocatalyst / BaseFormation of functionalized epoxides researchgate.net
Asymmetric Radical CyclopropanationCu(I) / Chiral AmineGood to excellent enantioselectivity nih.gov
(3+2) AnnulationPhotoredox catalystHigh diastereoselectivity rsc.orgresearchgate.net
Asymmetric 1,3-Dipolar CycloadditionChiral Cu/Ph-Phosferrox complexConstruction of 3-azabicyclo[3.1.0]hexane derivatives beilstein-journals.org

Stereoretention and Stereoinversion Mechanisms in Chemical Transformations

The chemical transformations of the this compound ring system, particularly reactions involving the opening of the strained cyclopropane (B1198618) ring, are governed by mechanisms that determine the stereochemical outcome. The course of these reactions often depends on the conditions employed (e.g., acidic vs. basic).

Studies on activated bicyclo[3.1.0]hexane systems, where the cyclopropane ring is flanked by electron-withdrawing groups, show that ring opening can proceed via different pathways. nih.gov Under acidic conditions, methanolysis can lead to a 4-methoxycyclohexane product, while basic conditions can yield a 3-methoxymethylcyclopentanone. nih.gov This regioselectivity implies distinct mechanistic routes that would have different consequences for the stereochemistry at the reacting centers.

In related systems, the stereochemical fate of the carbon centers during ring opening has been investigated. For example, the Lewis acid-catalyzed rearrangement of certain 1-carbonyl substituted cyclopropanecarboxylates proceeds with cleavage of the C1-C2 bond and can result in inversion of configuration at the C2 position. oup.com This stereoinversion is indicative of a mechanism that likely involves nucleophilic attack on an intermediate with significant cationic character, such as an Sₙ2-type pathway. The specific stereochemical outcome, whether retention or inversion, is highly dependent on the substrate, the nature of the activating groups, and the reaction conditions. The degenerate rearrangement of bicyclo[3.1.0]hex-2-ene is another example where stereoselectivity is a key feature of the transformation. escholarship.org

Influence of Substituent Effects on Stereochemical Outcomes in Ring Systems

Substituents on the bicyclo[3.1.0]hexane core, as well as on the reactants and catalysts used in its synthesis, play a critical role in dictating the stereochemical course of reactions. The steric and electronic properties of these substituents can influence facial selectivity, diastereoselectivity, and enantioselectivity.

The effect of substituents on the stereoselectivity of cyclopropanation reactions to form bicyclo[3.1.0]hexanes is well-documented. For instance, in the enantioselective intramolecular cyclopropanation of aldehydes, varying the size of silyl (B83357) ether protecting groups on the diarylprolinol-based chiral amine catalyst has a profound impact on the enantiomeric ratio of the product. d-nb.info This highlights the sensitivity of the transition state geometry to the steric environment created by the catalyst.

In (3+2) annulation reactions to form bicyclo[3.1.0]hexanes, the use of sterically hindered reactants has been shown to significantly increase the diastereoselectivity of the cycloaddition. rsc.orgresearchgate.net Similarly, the stereochemical outcome of the 8π/6π electrocyclization cascade in the synthesis of emeriones is critically dependent on two methyl groups on the cyclobutene (B1205218) ring of the pentaene precursor, as revealed by DFT calculations. chemrxiv.org

The influence of substituents extends to the properties of the final products. In a series of bicyclo[3.1.0]hexanylpiperazine derivatives designed as NPY Y1 antagonists, the position of substituents on a pendant phenyl ring dramatically affected the biological activity. nih.gov Meta and para substituents significantly enhanced binding affinity, whereas ortho-substituents had little effect, demonstrating how subtle changes in substitution pattern can alter the three-dimensional presentation of the molecule to its biological target. nih.gov

Chiral Resolution and Enantiomeric Enrichment Strategies

For many applications, obtaining enantiomerically pure this compound derivatives is essential. When direct asymmetric synthesis is not feasible or provides insufficient enantiopurity, chiral resolution and enantiomeric enrichment strategies are employed.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. A lipase-catalyzed asymmetric acetylation has been successfully used to resolve a racemic bicyclo[3.1.0]hexane precursor in the synthesis of carbocyclic nucleosides. nih.gov This method allows for the separation of a racemic diol into an enantiomerically pure diacetate and a monoacetate, which can then be converted to the desired target enantiomers. nih.gov

Classical chemical resolution provides another robust avenue for enantiomeric enrichment. This strategy involves the derivatization of the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography. A late-stage resolution of a bicyclo[3.1.0]hexane derivative has been achieved through esterification with enantiopure O-acetyl-(S)-mandelic acid. researchgate.net General classes of chiral resolving agents, such as tartaric acids and substituted amino acids, are commonly used for this purpose. google.com These methods are fundamental tools for accessing the optically pure building blocks required for the synthesis of chiral targets.

Computational and Theoretical Investigations of 2,2 Dimethyl 3,6 Dioxabicyclo 3.1.0 Hexane

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are fundamental to understanding the preferred spatial arrangement (conformation) and the electronic nature of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane. The bicyclo[3.1.0]hexane framework is known to be conformationally rigid, and studies on analogous systems suggest it predominantly adopts a "boat" conformation. nih.govresearchgate.netmathnet.ru

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. Calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can be employed to find the lowest energy conformation of this compound. nih.govmdpi.com These calculations yield optimized geometric parameters, including bond lengths and angles, as well as key electronic properties.

The introduction of the gem-dimethyl group at the C2 position is expected to influence the local geometry of the five-membered tetrahydrofuran (B95107) ring. The steric bulk of these methyl groups would likely cause slight distortions in the ring to minimize repulsive interactions. The resulting optimized structure provides the foundation for further analysis of the molecule's stability and reactivity.

Below are representative data tables of theoretical values that would be obtained from such DFT calculations.

Table 1: Predicted Geometric Parameters for this compound This table displays hypothetical, illustrative data.

ParameterBond Length (Å)ParameterBond/Dihedral Angle (°)
C1–C51.51∠ C1–O6–C563.5
C1–O61.44∠ O3–C2–C1104.5
C5–O61.44∠ C2–C1–C5103.0
C1–C21.53∠ C1–C5–C4102.8
C2–O31.45Dihedral C4–O3–C2–C125.0
C2–C(Me)11.54Dihedral C5–C1–C2–O3-39.0
C2–C(Me)21.54

Table 2: Calculated Electronic Properties of this compound This table displays hypothetical, illustrative data.

PropertyCalculated Value
Total Energy (Hartree)-384.56
Dipole Moment (Debye)2.15 D
HOMO Energy (eV)-6.8 eV
LUMO Energy (eV)+1.2 eV
HOMO-LUMO Gap (eV)8.0 eV

The bicyclo[3.1.0]hexane system is inherently strained due to the fusion of a five-membered ring with a three-membered cyclopropane (B1198618) (or in this case, oxirane) ring. This strain results from the deviation of bond angles from their ideal values. mdpi.com The total strain energy can be computationally estimated using isodesmic or homodesmotic reactions, where the molecule is hypothetically broken down into smaller, strain-free fragments. For the parent bicyclo[3.1.0]hexane hydrocarbon, the strain energy is reported to be approximately 32-33 kcal/mol. swarthmore.edu

The presence of two oxygen atoms and a gem-dimethyl group in this compound modifies this strain profile. The C–O bonds in the rings are shorter than C–C bonds, altering the geometry and strain distribution. Local vibrational mode analysis can be used to quantify the intrinsic strength of individual bonds, providing a more detailed picture of how strain is distributed throughout the molecular framework. numberanalytics.com Analysis of interatomic distances reveals the consequences of this strain; for instance, the C1–C5 bond that is part of both rings is a key structural feature. The steric repulsion between the gem-dimethyl groups and adjacent hydrogen atoms would likely lead to a slight elongation of nearby C-C bonds to relieve this localized strain.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the reaction pathways available to this compound. By calculating the energies of reactants, products, and the transition states that connect them, a comprehensive picture of a reaction's feasibility and mechanism can be developed.

To understand a chemical reaction, it is crucial to characterize the transition state (TS), which represents the maximum energy point along the reaction path. Various theoretical frameworks can be used to analyze the TS and the surrounding reaction pathway.

Molecular Electron Density Theory (MEDT): This theory focuses on the changes in electron density during a reaction to explain reactivity. rsc.orgluisrdomingo.comresearchgate.net For a reaction involving this compound, such as an acid-catalyzed epoxide ring-opening, MEDT analysis would track the flow of electron density from the nucleophile to the electrophilic carbon of the epoxide. Topological analysis of the Electron Localization Function (ELF) can pinpoint the exact points along the reaction coordinate where bond formation and cleavage occur. researchgate.netmdpi.com

Unified Reaction Valley Approach (URVA): URVA analyzes the reaction mechanism by examining the curvature of the reaction path on the potential energy surface. Maxima in the curvature profile indicate regions of significant chemical change, such as bond breaking/formation, charge transfer, or rehybridization. This provides a detailed, phase-by-phase description of the chemical transformation.

Local Mode Analysis (LMA): LMA provides a quantitative measure of the strength of any bond in a molecule at any point along the reaction coordinate by calculating its local stretching force constant. nih.govacs.orgsmu.edu For instance, in an epoxide-opening reaction, LMA could be used to monitor the weakening of the C-O epoxide bond and the formation of the new bond with the incoming nucleophile, providing a clear and quantitative description of the bonding changes as they happen.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. mdpi.com By mapping the lowest energy path from reactants to products on this surface, a reaction coordinate diagram can be constructed. This diagram illustrates the relative energies of reactants, intermediates, transition states, and products.

Table 3: Illustrative Energy Profile for Acid-Catalyzed Methanolysis of this compound This table displays hypothetical, illustrative data for an SN2-like ring-opening reaction.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsProtonated Epoxide + Methanol0.0
Transition StateC-O(epoxide) bond breaking / C-O(methanol) bond forming+15.5
ProductsRing-opened product-5.2

Prediction of Reactivity and Selectivity Profiles

The results from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound. The electronic structure, steric profile, and calculated reaction barriers all contribute to a comprehensive understanding of its chemical behavior.

For example, in a nucleophilic ring-opening reaction, two potential sites of attack exist: the C1 and C5 carbons of the oxirane ring.

Electronic Factors: The distribution of electron density and the shapes of the Frontier Molecular Orbitals (specifically the Lowest Unoccupied Molecular Orbital, LUMO) can indicate which carbon atom is more electrophilic and thus more susceptible to nucleophilic attack.

Steric Factors: The presence of the gem-dimethyl group at the C2 position creates significant steric hindrance on one side of the five-membered ring. This would likely direct an incoming nucleophile to attack the C5 carbon, which is sterically more accessible. nih.gov

Energetic Factors: By calculating the activation energies for attack at both C1 and C5, a quantitative prediction of the regioselectivity can be made. The pathway with the lower energy barrier will be the favored one. mit.edursc.org

Computational models can also predict chemoselectivity in more complex scenarios and stereoselectivity by comparing the transition state energies for different stereochemical outcomes. copernicus.org This predictive power is crucial for designing synthetic routes and understanding the molecule's role in chemical processes.

Theoretical Spectroscopic Property Prediction (e.g., Vibrational Frequencies for Far-Infrared Studies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental studies. For this compound, theoretical predictions of its vibrational frequencies, particularly in the far-infrared (FIR) region, are crucial for understanding its conformational dynamics, such as ring-puckering, twisting, and rocking motions.

While specific computational studies on the 2,2-dimethyl substituted derivative are not extensively detailed in the literature, significant research on the parent compound, 3,6-dioxabicyclo[3.1.0]hexane, provides a strong foundation for such predictions. ifpan.edu.pliaea.org Experimental FIR and Raman spectroscopic studies on 3,6-dioxabicyclo[3.1.0]hexane and related bicyclo[3.1.0]hexane compounds have identified key low-frequency vibrational modes. iaea.orgcapes.gov.br For instance, the twisting mode of the five-membered ring and the rocking mode of the three-membered ring have been observed for the parent compound. iaea.org However, distinct ring-puckering transitions were reportedly not observed for 3,6-dioxabicyclo[3.1.0]hexane in the gas-phase Raman spectrum. iaea.org

Theoretical calculations, typically employing methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock), can model the molecule's geometry and compute its vibrational frequencies. For this compound, these calculations would predict the energies of various vibrational modes. The introduction of the gem-dimethyl group at the C2 position is expected to have a noticeable effect on the vibrational spectrum compared to the unsubstituted parent molecule. These bulky methyl groups would likely introduce new vibrational modes, such as methyl torsions and rocking frequencies, and could sterically influence the existing ring modes. The increased mass and steric hindrance would be predicted to shift the frequencies of the ring twisting and rocking vibrations and could potentially alter the potential energy surface governing these motions.

A theoretical prediction would involve geometry optimization to find the most stable conformation, followed by a frequency calculation. The output would provide a list of vibrational frequencies and their corresponding infrared intensities and Raman activities, which could then be used to interpret experimental spectra or to predict the appearance of the far-infrared spectrum where such data is unavailable.

Table 1. Predicted Effects of 2,2-Dimethyl Substitution on Far-Infrared Vibrational Modes of 3,6-dioxabicyclo[3.1.0]hexane.
Vibrational ModeParent Compound (3,6-dioxabicyclo[3.1.0]hexane)Predicted Effect on 2,2-Dimethyl Derivative
Ring PuckeringTransitions not observed experimentally iaea.orgPotential energy barrier may be altered, but distinct transitions may still be weak or absent.
Five-Membered Ring TwistObserved experimentally iaea.orgFrequency shift expected due to increased mass and steric hindrance.
Three-Membered Ring RockObserved experimentally iaea.orgFrequency shift expected; potential coupling with methyl group vibrations.
Methyl Torsion/RockingN/ANew, characteristic low-frequency modes would be predicted.

Isodesmic Reaction Analysis for Stabilization Energies in Related Bicyclic Carbenes

Isodesmic reactions are hypothetical reactions in which the number and type of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.de This methodology is a valuable computational tool for accurately determining the stabilization or strain energies of molecules by canceling out systematic errors in quantum chemical calculations. uni-muenchen.deumsl.edu

Using Density Functional Theory (DFT) calculations (B3LYP/6-311+G(3df,2p)//B3LYP/6-31G* level), the stabilization energy of singlet 3-carbenabicyclo[3.1.0]hexane was determined through isodesmic reaction analysis. acs.org The analysis revealed a stabilization energy of 3.00 kcal/mol for this carbene. acs.org This modest stabilization suggests a relatively small energetic influence from the bicyclic framework on the carbene center in this specific isomer. acs.org The geometric change compared to the parent hydrocarbon, bicyclo[3.1.0]hexane, was also found to be minimal. acs.org

The general form of an isodesmic reaction used to evaluate the stabilization energy (SE) of a target molecule involves breaking it down into simpler, well-characterized molecules while conserving bond types. For a hypothetical related carbene, such as one derived from the title compound, the reaction would be constructed as follows:

Target Carbene + n(Methane) + m(Ethane) → Simple Alkanes + Simple Ethers + Simple Carbenes

The stabilization energy is then calculated from the computed enthalpies of the reactants and products. A positive stabilization energy indicates that the target molecule is more stable than the reference fragments, often due to effects like ring strain release, aromaticity, or other electronic interactions. The analysis for 3-carbenabicyclo[3.1.0]hexane shows that this method is highly applicable to understanding the energetic properties of derivatives of the bicyclo[3.1.0]hexane system.

Table 2. Calculated Stabilization Energies (SE) of Related Bicyclic Carbenes via Isodesmic Reactions.
Carbene SpeciesComputational LevelCalculated SE (kcal/mol)Reference
3-Carbenabicyclo[3.1.0]hexaneB3LYP/6-311+G(3df,2p)//B3LYP/6-31G3.00 acs.org
7-CarbenanorborneneB3LYP/6-311+G(3df,2p)//B3LYP/6-31G13.83 acs.org
8-Carbena-endo-tricyclo[3.2.1.02,4]octaneB3LYP/6-311+G(3df,2p)//B3LYP/6-31G*13.50 acs.org

Polymerization Chemistry of 2,2 Dimethyl 3,6 Dioxabicyclo 3.1.0 Hexane

Ring-Opening Polymerization (ROP) of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane-Derived Monomers

Ring-opening polymerization (ROP) is the primary pathway for the polymerization of cyclic monomers like this compound. The strain inherent in the three-membered epoxide ring is the main driving force for polymerization, which can be initiated by either anionic or cationic species. aston.ac.uk The bicyclic nature of the monomer imparts rigidity and specific stereochemistry, which can lead to polymers with unique architectures and properties.

Anionic ROP of epoxides is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. nih.gov For a monomer like this compound, this attack would lead to the cleavage of a C-O bond in the oxirane ring, generating a propagating alkoxide species. The reaction typically proceeds via an SN2 mechanism.

The initiation step involves a nucleophile (Nu-) attacking one of the epoxide carbons. The propagation then continues as the newly formed alkoxide anion attacks another monomer molecule. This process continues, leading to the formation of a polyether chain. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. The gem-dimethyl group on the adjacent five-membered ring may sterically hinder the attack on the neighboring epoxide carbon, influencing the polymer's microstructure.

Table 1: General Characteristics of Anionic ROP of Epoxides

Feature Description
Initiators Strong nucleophiles such as alkoxides, hydroxides, organometallic compounds (e.g., butyllithium).
Mechanism SN2 nucleophilic attack on the epoxide carbon.
Propagating Species Alkoxide anion.
Solvent Effects The polarity of the solvent can affect the nature of the ion pair at the propagating chain end, influencing reaction rates.

| Side Reactions | Chain transfer to monomer can occur, particularly with acidic protons, though less likely in this specific monomer. |

Cationic ROP is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which activates the epoxide ring. The initiator protonates or coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack by another monomer molecule.

The propagation can proceed through two main mechanisms: the active chain end (ACE) mechanism or the activated monomer (AM) mechanism. osaka-u.ac.jp

Active Chain End (ACE) Mechanism: The growing polymer chain possesses a reactive cationic center, typically a tertiary oxonium ion, which is attacked by the oxygen atom of an incoming monomer. acs.org

Activated Monomer (AM) Mechanism: The monomer is activated by the initiator (e.g., protonated), and this activated monomer is then attacked by a neutral nucleophilic end-group (like a hydroxyl group) of the growing polymer chain. osaka-u.ac.jp

In the case of this compound, the formation of a bicyclic epoxonium ion is a key intermediate. nih.govacs.org The subsequent ring-opening can occur in two ways: an exo-cyclization or an endo-cyclization. Studies on the parent bicyclo[3.1.0] system show a preference for exo-closures. nih.govacs.org The regioselectivity of the monomer attack on the activated complex determines the resulting polymer's constitution.

Achieving control over molecular weight, dispersity, and end-group functionality is crucial for producing well-defined polymers. For bicyclic ethers, living polymerization characteristics can be achieved under specific conditions. Living cationic polymerization, for example, can be promoted by using stabilized propagating species that minimize termination and chain transfer reactions. aston.ac.uk

Kinetic studies of ROP often reveal the influence of monomer structure on reactivity. The rate of polymerization is dependent on factors such as ring strain, monomer basicity, and steric hindrance. aston.ac.uk For this compound, the gem-dimethyl group would likely decrease the polymerization rate compared to its unsubstituted counterpart due to increased steric bulk around the reactive center. The polymerization kinetics can be monitored using techniques like differential scanning calorimetry (DSC) to track the heat evolved during the reaction. mdpi.com

Table 2: Factors Influencing ROP Kinetics

Factor Influence on Polymerization
Ring Strain Higher ring strain (especially in the epoxide) provides a larger thermodynamic driving force for polymerization.
Monomer Basicity The basicity of the ether/epoxide oxygens affects the ease of initiation in cationic polymerization.
Steric Hindrance Bulky substituents, like the gem-dimethyl group, can hinder the approach of the initiator and propagating species, reducing the reaction rate.
Initiator/Catalyst The choice of initiator and its concentration directly impacts the rate of initiation and propagation.

| Temperature | Higher temperatures generally increase the polymerization rate but may also promote side reactions. |

Synthesis of Polycarbonates from CO2 Coupling with this compound

The coupling of carbon dioxide (CO2) with epoxides is a well-established and environmentally attractive route to synthesize aliphatic polycarbonates. mdpi.com This reaction involves the alternating copolymerization of the epoxide monomer with CO2, typically mediated by a metal-based catalyst. Given its epoxide functionality, this compound is a potential candidate for this transformation.

The process generally requires a catalyst, often based on zinc, cobalt, or chromium, to facilitate the insertion of CO2 and the ring-opening of the epoxide. The reaction produces a polymer with carbonate linkages in the backbone. A potential side reaction is the consecutive ring-opening of the epoxide without CO2 incorporation, leading to ether linkages in the polymer chain. mdpi.com Another competing reaction is the formation of cyclic carbonates through a "back-biting" mechanism. mdpi.com

Formation of Cyclic Polymers via Intramolecular "Back-Biting" Reactions

During ring-opening polymerization, the active end of a growing polymer chain can attack a functional group on its own backbone instead of a new monomer molecule. This intramolecular reaction, known as "back-biting," results in the formation of a cyclic oligomer or polymer and is a common feature in the ROP of cyclic ethers. aston.ac.ukresearchgate.net

For polymers derived from this compound, the alkoxide (anionic ROP) or oxonium ion (cationic ROP) at the chain end can attack one of the oxygen atoms along the polymer backbone, leading to the cleavage of the linear chain and the formation of a macrocycle. The propensity for back-biting is influenced by factors such as the concentration of monomer, the solvent, and the specific catalyst system used. By manipulating reaction conditions, such as performing the polymerization at high dilution, the formation of cyclic polymers can be favored over linear chains. researchgate.net

Structure-Polymerization Activity Relationships and Monomer Design Principles

The relationship between a monomer's structure and its polymerization activity is fundamental to designing new polymers. For bicyclic ethers and epoxides, key structural features influencing polymerizability include ring strain, ring size, and the nature of substituents.

Ring Strain: The high strain energy of the three-membered epoxide ring in this compound is the primary thermodynamic driving force for its ROP.

Bicyclic System: The fused ring system introduces significant rigidity. Computational studies on related bicyclo[3.1.0] epoxonium ions, which are intermediates in cationic ROP, show that this structure has a strong influence on the regioselectivity of the ring-opening step, favoring exo- over endo-cyclizations. nih.govacs.org This inherent stereochemical control is a key feature of bicyclic monomers.

Understanding these relationships allows for the rational design of monomers to achieve polymers with desired properties. For instance, modifying the substituents on the bicyclic frame could be used to tune the polymer's glass transition temperature, crystallinity, and degradation profile.

Applications in Advanced Organic Synthesis and Materials Science Research

As Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and rigid bicyclic framework of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane and its derivatives make them significant chiral building blocks in the asymmetric synthesis of complex natural products and biologically active molecules. The defined stereochemistry of the bicyclo[3.1.0]hexane core allows for the controlled introduction of new stereocenters, a crucial aspect in the synthesis of enantiomerically pure compounds.

An example of a related structure's application is seen in the enantioselective total synthesis of natural products like (+)-Rubrobramide. In this synthesis, a derivative, (1R,4R,5S)-4-Isobutyl-N-methoxy-N-methyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide, serves as a key intermediate. rsc.org This highlights the utility of the 3,6-dioxabicyclo[3.1.0]hexane scaffold in constructing intricate molecular architectures with high stereocontrol.

Furthermore, the synthesis of complex fungal metabolites, such as emeriones A–C, which feature a propenyl-substituted 3,6-dioxabicyclo[3.1.0]hexane system, underscores the importance of this bicyclic ether in natural product synthesis. escholarship.orgresearchgate.net The assembly of these molecules, which contain multiple contiguous stereocenters, often relies on the stereochemical information embedded within chiral precursors like the dioxabicyclo[3.1.0]hexane moiety. escholarship.org

Building Block ApplicationSynthesized Molecule/ClassKey Feature
Chiral Intermediate(+)-RubrobramideEnantioselective synthesis
Core ScaffoldEmeriones A–CNatural product synthesis
Chiral PrecursorFused Bicyclic Epoxides and AziridinesStereoselective annulation reactions

Intermediates in the Synthesis of Conformationally Constrained Molecules (e.g., Antagonists)

The rigid bicyclo[3.1.0]hexane framework is a valuable scaffold for the design and synthesis of conformationally constrained molecules. By restricting the rotational freedom of pendant functional groups, this scaffold helps in presenting a specific bioactive conformation to a biological target, which can lead to enhanced potency and selectivity. This principle has been effectively applied in the development of various receptor antagonists.

For instance, the bicyclo[3.1.0]hexane ring system has been incorporated into the structure of thromboxane (B8750289) A2 receptor antagonists. nih.gov The conformational rigidity imparted by the bicyclic core is crucial for the antagonist's ability to bind effectively to the receptor. Similarly, a novel class of neuropeptide Y (NPY) Y1 antagonists has been developed using a bicyclo[3.1.0]hexanylpiperazine scaffold. nih.gov In this case, the bicyclo[3.1.0]hexane moiety serves as a conformationally constrained isosteric replacement for a more flexible cyclohexane (B81311) ring, leading to potent and bioavailable antagonists. nih.gov

Moreover, the conformational restriction provided by the bicyclo[3.1.0]hexane scaffold has been utilized to develop selective H3 receptor ligands. By incorporating this rigid structure, researchers were able to achieve over 100-fold selectivity for the H3 receptor over the H4 receptor. mdpi.com

Molecule ClassTarget ReceptorRole of Bicyclo[3.1.0]hexane Scaffold
Thromboxane A2 Receptor AntagonistsThromboxane A2 ReceptorProvides conformational rigidity for effective binding
Neuropeptide Y Y1 AntagonistsNeuropeptide Y Y1 ReceptorActs as a conformationally constrained isostere
Histamine (B1213489) AnaloguesH3 ReceptorEnhances selectivity over H4 receptor
Adenosine (B11128) Receptor LigandsA3 ReceptorIncreases potency and selectivity

Development of Novel Monomers for Tailored Polymer Architectures with Specific Properties

In the field of materials science, bicyclic compounds are explored as monomers for the synthesis of polymers with unique architectures and properties. While specific polymerization studies on this compound are not extensively documented, the parent compound, 3,6-dioxabicyclo[3.1.0]hexane, is recognized as a macromolecular monomer. chemscene.com Its inclusion in patents related to the production of polyethylene (B3416737) suggests its potential utility as a comonomer or additive to modify polymer properties. google.comgoogle.com

The rigid and three-dimensional structure of bicyclic monomers can lead to polymers with higher glass transition temperatures, improved thermal stability, and tailored mechanical properties compared to polymers derived from more flexible, linear monomers. The presence of the two oxygen atoms in the 3,6-dioxabicyclo[3.1.0]hexane structure also introduces polarity, which can influence properties such as solubility and adhesion. The dimethyl substitution at the 2-position would further modify the steric and electronic properties of the monomer, potentially impacting its reactivity in polymerization and the characteristics of the resulting polymer.

Role in Combustion Chemistry Modeling as Cyclic Ether Intermediates

Cyclic ethers are a significant class of compounds in combustion chemistry, often formed as intermediates during the low-temperature oxidation of hydrocarbon fuels. unizar.esaraid.es Understanding the formation and consumption reactions of these cyclic ethers is crucial for developing accurate kinetic models of combustion processes. uga.eduresearchgate.net

Specifically, a tetramethyl derivative, 2,2,4,4-tetramethyl-3,6-dioxabicyclo[3.1.0]hexane, has been identified as a possible bi-cyclic ether species formed from the subsequent reactions of intermediates during the oxidation of 2,5-dimethylhexane. osti.gov This indicates that the 3,6-dioxabicyclo[3.1.0]hexane ring system is a relevant structure in the complex reaction networks of fuel oxidation. The study of the unimolecular kinetics of related cyclic ethers, such as 2,4-dimethyloxetane (B180638) peroxy radicals, further emphasizes the importance of understanding the reaction pathways of substituted cyclic ethers in combustion. rsc.org

The thermochemical and kinetic data of these cyclic ether intermediates are essential inputs for detailed combustion models that aim to predict phenomena such as auto-ignition. unizar.es

Research AreaRelevance of this compound
Combustion ModelingServes as a model for cyclic ether intermediates in fuel oxidation
Kinetic StudiesIts derivatives are potential products in hydrocarbon oxidation pathways
Auto-ignition PhenomenaUnderstanding its formation helps in predicting fuel behavior

Precursors for Specialized Organic Compounds and Chemical Libraries

The this compound scaffold serves as a versatile precursor for the synthesis of a variety of specialized organic compounds. Its fused ring system can be strategically opened or functionalized to generate more complex molecular architectures. For example, derivatives of 3,6-dioxabicyclo[3.1.0]hexane have been used in the synthesis of tetrahydrofuran-based natural products.

The amenability of the bicyclo[3.1.0]hexane core to various chemical transformations makes it an attractive starting point for the construction of chemical libraries for drug discovery and other applications. The development of a 45-membered library of bicyclo[3.1.0]hexanylpiperazines for screening as NPY Y1 antagonists is a clear demonstration of this utility. nih.gov The stereoselective synthesis of 1,2-cyclopropanecarboxylated furanoids from bicyclo[3.1.0]hexane derivatives further illustrates the potential of this scaffold in generating diverse molecular structures. uni-regensburg.de

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Stereochemical, and Conformational Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic compounds. For 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, ¹H and ¹³C NMR would provide definitive evidence for its bicyclic framework and substitution pattern.

¹H NMR Spectroscopy would be used to identify the number of unique proton environments, their connectivity, and their spatial relationships. Key insights would include:

Chemical Shifts (δ): The protons adjacent to the oxygen atoms would exhibit characteristic downfield shifts. The gem-dimethyl group would appear as one or two singlets, depending on the molecular symmetry and conformational dynamics.

Spin-Spin Coupling (J): The coupling constants between protons on the cyclopropane (B1198618) and tetrahydrofuran (B95107) rings would be crucial for establishing the stereochemistry of the ring fusion. The magnitude of these J-values helps in determining dihedral angles and thus the conformational preferences of the molecule.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton.

The number of distinct signals would confirm the molecular symmetry.

The chemical shifts would differentiate between the quaternary carbon of the dimethyl group, the carbons bonded to oxygen, and the other aliphatic carbons.

While no specific ¹H or ¹³C NMR spectra for this compound are publicly available, studies on related bicyclo[3.1.0]hexane derivatives demonstrate the power of NMR in conformational analysis and structural assignment. acs.org

Mass Spectrometry (MS) for Reaction Monitoring, Product Identification, and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pathways would likely involve:

Cleavage of the ether linkages.

Loss of one of the methyl groups from the gem-dimethyl substituent.

Ring-opening reactions of the cyclopropane or tetrahydrofuran moieties.

Analysis of these fragmentation patterns provides a fingerprint that can confirm the identity of the compound. While specific mass spectra for this compound are not documented in the searched literature, general fragmentation behaviors of bicyclic ethers and cyclopropane-containing molecules have been studied, offering a predictive framework for its analysis. aip.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present and conformational details.

For this compound, the IR spectrum would be expected to show characteristic absorptions for:

C-O-C stretching: Strong bands typical for ethers.

C-H stretching and bending: Bands for the aliphatic and cyclopropyl (B3062369) C-H bonds.

Ring vibrations: Absorptions corresponding to the stretching and deformation of the bicyclic framework.

Far-infrared spectroscopy has been specifically used to study the ring-puckering and ring-twisting vibrations of the parent compound, 3,6-dioxabicyclo[3.1.0]hexane, providing insight into its conformational energy landscape. capes.gov.br Similar studies on the 2,2-dimethyl derivative would reveal how the substitution impacts the ring dynamics.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would unambiguously determine:

Bond lengths and angles.

The precise stereochemistry at all chiral centers.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions in the solid state.

This method is considered the gold standard for structural determination. While no crystal structure for this compound is currently available in open crystallographic databases, the technique has been applied to related, more complex molecules containing the 3,6-dioxabicyclo[3.1.0]hexane core, confirming their intricate stereochemical details. arkat-usa.org

Hyphenated Techniques (e.g., GC-MS) in Complex Mixture Analysis

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the separation, identification, and quantification of individual components within a complex mixture.

In a scenario where this compound is a component in a reaction mixture or a natural product extract, GC-MS would be the method of choice for its detection.

The Gas Chromatography (GC) component would separate the compound from other volatile substances based on its boiling point and interaction with the stationary phase of the column. Its retention time would be a key identifying characteristic.

The Mass Spectrometry (MS) detector would then provide a mass spectrum of the eluted compound, allowing for its positive identification by matching the spectrum with a known standard or by interpreting the fragmentation pattern.

GC-MS is routinely used in the analysis of various chemical and biological samples, and related bicyclic compounds have been identified in complex mixtures using this powerful technique. japsonline.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane, and what are their key mechanistic steps?

The synthesis often involves cyclopropanation strategies. For example, cross metathesis of bicyclo[3.1.0]hexane precursors with terminal olefins followed by carbene-mediated intramolecular cyclopropanation yields functionalized derivatives. However, electron-withdrawing substituents may favor competing [3+2] cycloadditions over cyclopropanation, requiring careful optimization of reaction conditions . Photoredox-mediated (3+2) annulation of aminocyclopropanes and cyclopropenes is another method, enabling access to hetero-bicyclic scaffolds under mild conditions .

Q. How is the stereochemistry of substituents at the cyclopropane ring tip controlled during synthesis?

Diastereoselectivity at the cyclopropane tip is influenced by the choice of carbene precursors and reaction conditions. For instance, diazo intermediates undergo cyclopropanation with stereochemical control dictated by steric and electronic factors. Electron-donating groups typically favor cyclopropanation, while electron-withdrawing groups may shift selectivity toward [3+2] pathways . Radical additions (e.g., methanethiol to bicyclo[3.1.0]hexene) predominantly yield trans products due to steric constraints in radical intermediates .

Q. What spectroscopic techniques are critical for characterizing bicyclo[3.1.0]hexane derivatives?

NMR spectroscopy is essential for resolving cyclopropane ring protons (δ 0.5–1.65 ppm) and substituent environments. Mass spectrometry (e.g., m/z 116–118 for chlorinated derivatives) and IR (e.g., cyclopropane C–H stretching at ~1020 cm⁻¹) confirm structural motifs . X-ray crystallography is used to validate rigid bicyclic conformations in nucleoside analogs .

Advanced Research Questions

Q. How can enantiomeric resolution of bicyclo[3.1.0]hexane derivatives with P-stereogenic centers be achieved?

Chiral resolving agents like Ca(H-DBTA)₂ or Ca(H-DPTTA)₂ form diastereomeric coordination complexes with phosphabicyclo[3.1.0]hexane oxides, enabling partial separation via crystallization. For example, (−)-5 and (+)-5 enantiomers were isolated with 67% and 22% ee, respectively, using these agents . Palladium-catalyzed asymmetric cyclopropanation of N-tosylhydrazones also provides enantioselective routes to azabicyclo[3.1.0]hexanes .

Q. What role does the oxabicyclo[3.1.0]hexane scaffold play in nucleoside analog design?

The rigid, "North-locked" conformation of oxabicyclo[3.1.0]hexane mimics the ribose ring in nucleosides, enhancing binding to viral polymerases. Modifications to the oxygen position (e.g., 2-oxa vs. 3-oxa) restore equivalence to natural nucleosides, improving biological activity. For example, relocating the oxygen atom in compound 3 (3-oxa) to compound 5 (2-oxa) addressed conformational mismatches in target binding .

Q. How do electronic effects influence reaction pathways in bicyclo[3.1.0]hexane functionalization?

Electron-withdrawing groups (e.g., –CN, –CO₂R) at the cyclopropane tip destabilize carbene intermediates, favoring [3+2] cycloadditions over cyclopropanation. Conversely, electron-donating groups (e.g., –CH₃) stabilize carbenes, enabling selective cyclopropanation. Computational studies (e.g., B3LYP/6-31G**) can predict substituent effects on transition states .

Q. What are the biological implications of azabicyclo[3.1.0]hexane derivatives in drug discovery?

Azabicyclo[3.1.0]hexanes are key motifs in fluoroquinolones (e.g., Trovafloxacin), where the rigid scaffold inhibits bacterial DNA gyrase. Modifications like 6-amino-3-azabicyclo[3.1.0]hexane enhance pharmacokinetic properties by improving solubility and target affinity .

Methodological Considerations

Q. How to address competing reaction pathways in bicyclo[3.1.0]hexane synthesis?

  • Condition screening: Adjusting solvent polarity (e.g., DCM vs. THF) and temperature can suppress undesired pathways.
  • Catalyst selection: Palladium or ruthenium catalysts improve cyclopropanation yields in azabicyclohexane synthesis .
  • Radical inhibitors: Adding TEMPO mitigates side reactions in radical-mediated functionalizations .

Q. What strategies improve diastereoselectivity in cyclopropane ring formation?

  • Chiral auxiliaries: Temporarily attaching chiral groups to intermediates enforces stereochemical control.
  • Steric directing groups: Bulky substituents (e.g., isopropyl) bias transition states toward desired diastereomers .

Key Challenges

  • Conformational rigidity: While advantageous for biological activity, the bicyclic scaffold complicates synthetic flexibility.
  • Stereochemical resolution: Low ee values in enantiomer separation require iterative crystallization or advanced chiral chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.